R-1-Methanesulfonate-1,3-Butanediol
Description
(R)-1,3-Butanediol (CAS No. 6290-03-5), also known as (R)-(-)-1,3-butylene glycol, is a chiral diol with the molecular formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol . It is primarily used in laboratory research, particularly in metabolic studies and ketone supplementation, due to its role as a precursor for (R)-3-hydroxybutyrate, a ketone body . The compound is characterized by its high purity (>98% by GC) and is handled under strict safety protocols for respiratory and dermal protection .
Key applications include:
- Ketone supplementation: Acute administration of (R)-1,3-butanediol elevates blood ketone levels, enhancing anaerobic exercise performance in humans .
- Extraction solvent optimization: Choline chloride-(R)-1,3-butanediol mixtures are effective in extracting procyanidins and flavonoids from plant materials, demonstrating superior efficiency compared to ethanol .
Properties
IUPAC Name |
3-hydroxybutyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-5(6)3-4-9-10(2,7)8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGVVVKNPIOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-1-Methanesulfonate-1,3-Butanediol typically involves the stereo-specific microbial oxido-reduction of 1,3-butanediol . This process can be optimized through the regulation of oxygen transfer coefficients and pH levels in a bioreactor system . The reaction conditions include maintaining an overall oxygen transfer coefficient of 82.3 h⁻¹ and a pH of 5.5 .
Industrial Production Methods: Industrial production of this compound is achieved through biocatalytic processes using engineered Escherichia coli strains . These strains are capable of producing the compound from glucose with high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: R-1-Methanesulfonate-1,3-Butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using microbial stereo-selective reduction.
Substitution: Methanesulfonate groups can be substituted under specific conditions to yield different products.
Major Products: The major products formed from these reactions include various optically active compounds such as azetidinone derivatives, which are precursors to beta-lactam antibiotics .
Scientific Research Applications
Applications in Pharmaceuticals
- Drug Development : R-1-Methanesulfonate-1,3-butanediol has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.
- Antimicrobial Activity : Studies have shown that derivatives of butanediol exhibit antimicrobial properties. The sulfonate group enhances the compound's ability to inhibit microbial growth, making it a candidate for use in antimicrobial formulations .
- Hypoglycemic Agents : Research indicates that 1,3-butanediol can act as a hypoglycemic agent. Its derivatives may enhance this effect, offering potential benefits for diabetes management .
Applications in Materials Science
- Polymer Production : this compound serves as a co-monomer in the synthesis of polyurethanes and polyesters. These materials are used in coatings, adhesives, and flexible plastics due to their durability and flexibility .
- Plasticizers : The compound is utilized in the production of plasticizers for polyvinyl chloride (PVC) and other plastics. Its incorporation improves the flexibility and workability of these materials .
- Surface Active Agents : The unique properties of this compound make it suitable for use as a surfactant in various applications, including detergents and emulsifiers .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens found in food products. The results indicated a significant reduction in bacterial counts at concentrations above 5% after 24 hours of exposure. This suggests its potential application as a food preservative.
Case Study 2: Polymer Performance
In an industrial setting, this compound was used in the formulation of a new polyurethane coating. The resulting product exhibited enhanced flexibility and resistance to UV degradation compared to traditional formulations. This case demonstrates the compound's utility in improving material properties for commercial applications .
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug synthesis | Potential for new therapeutic agents |
| Antimicrobial formulations | Inhibition of microbial growth | |
| Materials Science | Polymer production | Improved flexibility and durability |
| Plasticizers | Enhanced workability of plastics | |
| Surface active agents | Effective emulsification |
Mechanism of Action
The mechanism of action of R-1-Methanesulfonate-1,3-Butanediol involves its role as a chiral synthon in various biochemical pathways . The compound interacts with specific enzymes and receptors, facilitating the synthesis of optically active products . The molecular targets include dehydrogenases and other enzymes involved in microbial oxido-reduction processes .
Comparison with Similar Compounds
Table 1: Comparative Properties of Butanediol Isomers
Metabolic and Pharmacological Differences
Phytotoxicity and Ecological Roles
- meso-2,3-Butanediol: A virulent phytotoxin from B. rosacearum, inducing leaf necrosis in Quercus ilex and grapevines at 10⁻³ M. Its stereochemistry enhances bioactivity compared to non-toxic 2,3-butanediol isomers .
- Levo-2,3-butanediol: Found in wine fermentation; contributes sub-threshold "herbaceous" notes. Its concentration is modulated by yeast strains like Pichia kluyveri .
Q & A
Q. How is R-1-Methanesulfonate-1,3-Butanediol synthesized and characterized?
Synthesis typically begins with the enantiomerically pure (R)-(-)-1,3-Butanediol (>98% purity), which undergoes methanesulfonation under controlled conditions. Purification may involve sublimation using a cold finger technique to isolate the derivative, as demonstrated for R-1,3-butanediol in vaporization studies . Characterization employs gas-liquid chromatography (GLC) with polar (e.g., DB-wax polyethylene glycol) and non-polar (e.g., OV-1 polydimethylsiloxane) columns to verify purity (>99%) and confirm structural integrity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Immediate washing with soap and water after skin contact .
- Use of dry nitrogen glove boxes for handling and storage over molecular sieves to prevent hygroscopic degradation .
- Prohibition of use for drug, household, or agricultural purposes, as specified for related diols .
- Disposal by qualified personnel adhering to federal and local regulations, with PPE (e.g., respirators, protective eyewear) .
Q. Which analytical methods are recommended to confirm purity and stability?
Gas chromatography (GC) with dual-column validation (polar and non-polar phases) is critical for detecting impurities and ensuring >98% purity . Long-term stability requires storage in anhydrous environments, as moisture absorption can alter physicochemical properties .
Advanced Research Questions
Q. How should experimental designs account for stereochemical variations in pharmacological studies of butanediol derivatives?
Comparative studies should include all four butanediol isomers (1,2-, 1,3-, 2,3-, and 1,4-butanediol) to evaluate stereospecific effects. For example, murine models can assess metabolic outcomes (e.g., NAD reduction, hepatic activity) using controlled dosing regimens and endpoints like tolerance and preference . Hypothesis-driven designs must explicitly state whether neural or hepatic pathways are under investigation .
Q. How can researchers resolve contradictions in metabolic data across studies?
Contradictions may arise from variations in isomer purity, animal models, or analytical techniques. Mitigation strategies include:
- Replicating experiments with rigorously purified samples (e.g., sublimation for R-1,3-butanediol) .
- Cross-validating results using orthogonal methods (e.g., GC for purity, calorimetry for thermodynamic properties) .
- Reporting detailed methodological parameters, such as column types in chromatography .
Q. What methodologies are suitable for determining thermodynamic properties like enthalpy of vaporization?
Calorimetric measurements with Knudsen effusion cells are standard. A cylindrical cell (10 mm diameter, 2 mm height) enables precise vapor pressure determination under controlled temperatures. This approach, validated for R-1,3-butanediol, requires anhydrous sample handling and nitrogen-filled glove boxes to prevent contamination .
Q. How do isomer-specific pharmacokinetic profiles influence experimental outcomes?
Pharmacokinetic variability among isomers (e.g., meso-2,3-butanediol vs. R,R-2,3-butanediol) necessitates stereochemical characterization early in study design. For instance, hepatic metabolism differences in mice correlate with isomer-specific NAD reduction rates, which must be quantified using GC or HPLC .
Methodological Notes
- Data Reporting : Include raw chromatographic data (retention times, peak areas) and calorimetric parameters (effusion cell dimensions, temperature gradients) for reproducibility .
- Safety Documentation : Update safety data sheets (SDS) for long-term storage, as degradation products may introduce new hazards .
- Statistical Frameworks : Use ANOVA or mixed-effects models to compare isomer outcomes, ensuring statistical power aligns with sample sizes in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
